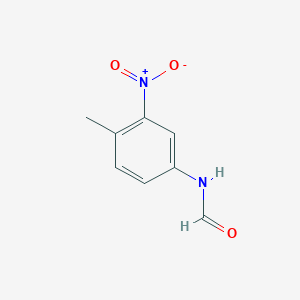
N-(4-methyl-3-nitrophenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-NITRO-P-FORMOTOLUIDIDE is an organic compound with the molecular formula C8H8N2O3 It is known for its unique chemical structure, which includes a nitro group attached to a formotoluidide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-NITRO-P-FORMOTOLUIDIDE typically involves the nitration of p-formotoluidide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. Common reagents used in this process include nitric acid and sulfuric acid as catalysts .
Industrial Production Methods: Industrial production of 3’-NITRO-P-FORMOTOLUIDIDE follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 3’-NITRO-P-FORMOTOLUIDIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3’-NITRO-P-FORMOTOLUIDIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’-NITRO-P-FORMOTOLUIDIDE involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through pathways involving electron transfer and radical formation .
Comparison with Similar Compounds
3-Nitroaniline: Similar structure but lacks the formotoluidide group.
4-Nitroaniline: Similar nitro group placement but different aromatic ring substitution.
2-Nitroaniline: Nitro group positioned differently on the aromatic ring.
Uniqueness: 3’-NITRO-P-FORMOTOLUIDIDE is unique due to its specific nitro group placement and formotoluidide backbone, which confer distinct chemical properties and reactivity compared to other nitroaniline derivatives .
Properties
CAS No. |
133681-72-8 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)formamide |
InChI |
InChI=1S/C8H8N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
KYAAJMLFXXWUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



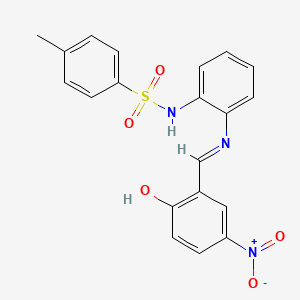
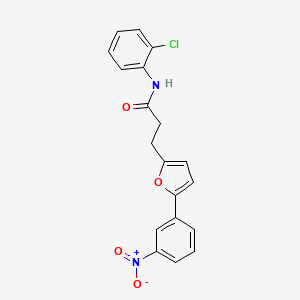
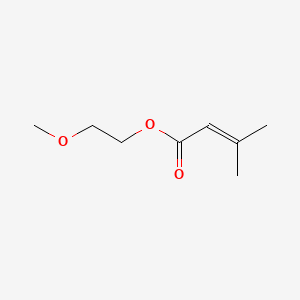
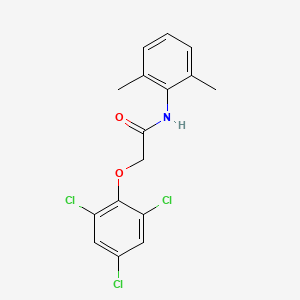

![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)
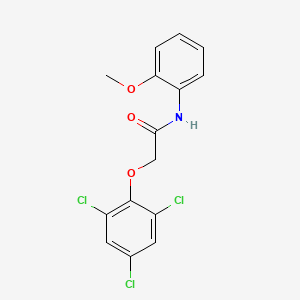


![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)

